Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Antagonism
Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate has been researched for its role as an orexin 1 and 2 receptor antagonist, which is significant in the treatment of insomnia. A study on the disposition and metabolism of SB-649868, which is related to this compound, in humans showed its principal route of metabolism and its potential therapeutic effects for insomnia (Renzulli et al., 2011).
Potential in Cancer Treatment
This compound has also been identified in the research of Aurora kinase inhibitors, suggesting its potential application in cancer therapy. An Aurora kinase inhibitor study explores compounds that could be effective in inhibiting Aurora A, a kinase involved in cancer pathogenesis (ロバート ヘンリー,ジェームズ, 2006).
Psychotropic Agent
Another study examines a related compound, 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanone, for its potent neuroleptic activity. This suggests potential applications of Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate in the field of psychotropic medication (Sato et al., 1978).
Synthesis and Antifungal Activity
The compound's structure has been explored in the synthesis of various derivatives, which have shown promise in antifungal activities. For instance, its derivatives demonstrated effective antifungal properties against Phytophthora capsici, suggesting its use in agricultural applications (Nam et al., 2012).
Mycobacterium Tuberculosis Inhibition
Research on thiazole-aminopiperidine hybrid analogues, including derivatives of this compound, has shown promising results in inhibiting Mycobacterium tuberculosis GyrB, indicating potential therapeutic applications for tuberculosis (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral activity . Another compound, voreloxin, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting multiple pathways .
Result of Action
For instance, voreloxin, a similar compound, causes DNA double-strand breaks, leading to cell death .
Properties
IUPAC Name |
methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-12-17(18(25)23-9-7-14(8-10-23)19(26)27-2)28-20-22-16(11-24(12)20)13-3-5-15(21)6-4-13/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHDZNJODPTHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC(CC4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.